molecular formula C16H25IN2O2S B13365552 4-iodo-3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

4-iodo-3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No.: B13365552
M. Wt: 436.4 g/mol
InChI Key: JGEBMAIDLWNZFM-UHFFFAOYSA-N
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Description

4-iodo-3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps. One common method includes the iodination of a precursor compound, followed by sulfonamide formation. The reaction conditions often require the use of specific reagents such as iodine and sulfonyl chlorides, and may involve catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, perbenzoic acid, and N-bromosuccinimide. The reactions typically require controlled temperatures and may involve the use of solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroxyl radicals, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-iodo-3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can form stable radicals, which can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-iodo-3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H25IN2O2S

Molecular Weight

436.4 g/mol

IUPAC Name

4-iodo-3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C16H25IN2O2S/c1-11-8-13(6-7-14(11)17)22(20,21)18-12-9-15(2,3)19-16(4,5)10-12/h6-8,12,18-19H,9-10H2,1-5H3

InChI Key

JGEBMAIDLWNZFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)I

Origin of Product

United States

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